

2-Fluoro-5-iodobenzylamine CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzylamine

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Technical Guide: 2-Fluoro-5-iodobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **2-Fluoro-5-iodobenzylamine**, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct public data for **2-Fluoro-5-iodobenzylamine**, this guide also includes critical information on its immediate precursor, 2-Fluoro-5-iodobenzonitrile, and outlines a potential synthetic route.

Physicochemical Data

While a specific CAS Registry Number for **2-Fluoro-5-iodobenzylamine** is not readily available in public chemical databases, its molecular formula is C₇H₇FIN. Based on this, the theoretical molecular weight can be calculated. The data for its commercially available precursor, 2-Fluoro-5-iodobenzonitrile, is well-documented.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2-Fluoro-5- iodobenzylamine	Not Found	C7H7FIN	251.04 (Calculated)
2-Fluoro-5- iodobenzonitrile	351003-36-6	C7H3FIN	247.01



Synthesis of 2-Fluoro-5-iodobenzylamine

The synthesis of **2-Fluoro-5-iodobenzylamine** can be achieved through the reduction of its corresponding nitrile precursor, 2-Fluoro-5-iodobenzonitrile. This is a common and effective method for the preparation of benzylamines.

Proposed Experimental Protocol: Reduction of 2-Fluoro-5-iodobenzonitrile

This protocol outlines a standard procedure for the reduction of a benzonitrile to a benzylamine using a metal hydride reducing agent.

Materials:

- 2-Fluoro-5-iodobenzonitrile
- Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

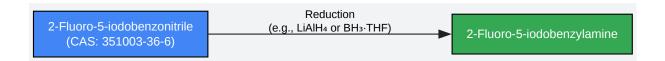
 Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 2-Fluoro-5-iodobenzonitrile in an anhydrous solvent (diethyl ether or THF) is prepared in a round-bottom flask.



- Addition of Reducing Agent: The flask is cooled in an ice bath, and a solution of the reducing agent (e.g., LiAlH₄ in ether or BH₃·THF in THF) is added dropwise via a dropping funnel with continuous stirring. The addition rate should be controlled to maintain a low reaction temperature.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure the completion of the reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the
 excess reducing agent is carefully quenched by the slow, sequential addition of water,
 followed by a sodium hydroxide solution.
- Workup: The resulting slurry is filtered, and the solid is washed with the reaction solvent. The organic filtrate is then washed with a brine solution, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude 2-Fluoro-5-iodobenzylamine can be purified by standard techniques such as distillation under reduced pressure or column chromatography to yield the pure product.

Logical Workflow for Synthesis

The following diagram illustrates the synthetic pathway from the commercially available precursor to the target compound.



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Caption: Proposed synthesis of **2-Fluoro-5-iodobenzylamine**.







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